molecular formula C19H18ClFN2O3 B11209321 1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11209321
M. Wt: 376.8 g/mol
InChI Key: HCSARVPTUAVPLB-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and multiple substituents such as chloro, fluoro, and methoxy groups

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the carboxamide group and the various substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of new derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of substituents and structural features. Similar compounds may include:

    1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-2-carboxamide: Differing by the position of the carboxamide group.

    1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a carboxamide group.

    1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-methyl ester: Differing by the presence of a methyl ester group instead of a carboxamide group.

Properties

Molecular Formula

C19H18ClFN2O3

Molecular Weight

376.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18ClFN2O3/c1-26-15-4-2-3-12(7-15)10-22-19(25)13-8-18(24)23(11-13)14-5-6-17(21)16(20)9-14/h2-7,9,13H,8,10-11H2,1H3,(H,22,25)

InChI Key

HCSARVPTUAVPLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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